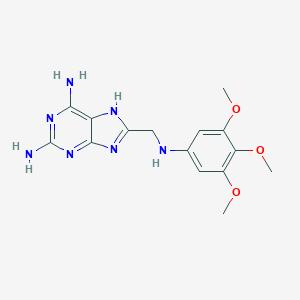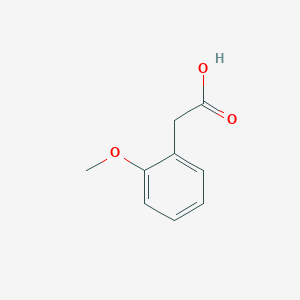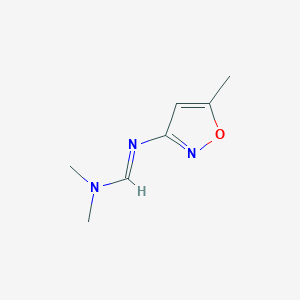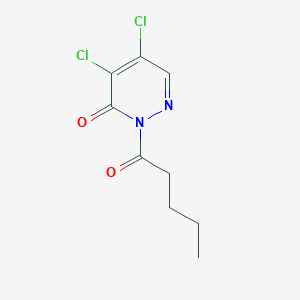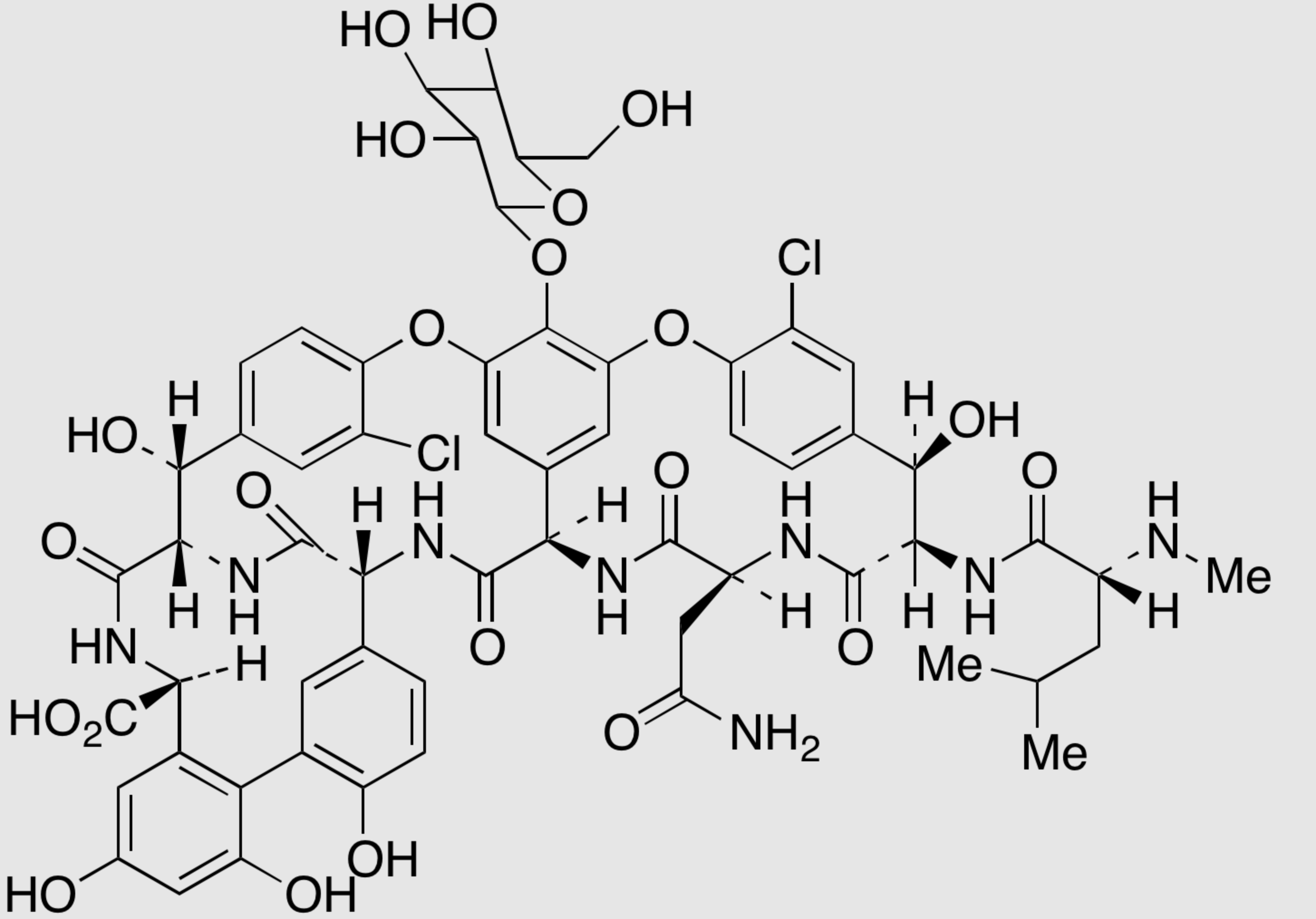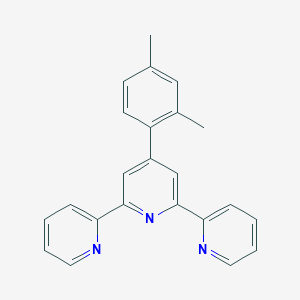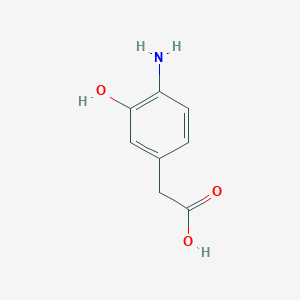![molecular formula C9H13NO B139714 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone CAS No. 135682-90-5](/img/structure/B139714.png)
1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone, commonly known as quinolone alkaloid, is a natural compound found in various plant species. It has gained significant attention in recent years due to its potential applications in medicinal chemistry. 2.1]oct-2-en-2-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties. The compound has also been shown to possess analgesic and anticonvulsant effects. Additionally, 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone has been investigated for its potential use as a chiral building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone is not fully understood. However, it has been proposed that the compound may exert its biological effects by interacting with specific receptors in the body. For example, it has been suggested that 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain perception and learning and memory processes.
Efectos Bioquímicos Y Fisiológicos
1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce inflammation. Animal studies have also shown that 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone can reduce pain and seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone in lab experiments is its natural origin, which makes it an attractive alternative to synthetic compounds. Additionally, the compound has been shown to possess various biological activities, making it a useful tool for studying different physiological processes. However, one of the limitations of using 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone in lab experiments is its limited availability, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone. One potential area of investigation is the development of novel synthetic methods for the compound, which could increase its availability and reduce the cost of production. Another area of research is the identification of specific receptors that interact with 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone, which could provide insight into its mechanism of action. Additionally, further studies are needed to explore the potential applications of the compound in the treatment of various diseases, including cancer, inflammation, and pain.
Métodos De Síntesis
1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method involves the isolation of the compound from plants such as Galanthus woronowii and Narcissus tazetta. Chemical synthesis involves the use of starting materials such as 2-cyclohexenone and 2-pyrrolidinone, followed by a series of reactions to form the final product. Biotransformation involves the use of microorganisms to convert precursor compounds into 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone.
Propiedades
Número CAS |
135682-90-5 |
|---|---|
Nombre del producto |
1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone |
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(8-azabicyclo[3.2.1]oct-2-en-2-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-6(11)8-4-2-7-3-5-9(8)10-7/h4,7,9-10H,2-3,5H2,1H3 |
Clave InChI |
DYSCFNKIZDWMSK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCC2CCC1N2 |
SMILES canónico |
CC(=O)C1=CCC2CCC1N2 |
Sinónimos |
Ethanone, 1-(8-azabicyclo[3.2.1]oct-2-en-2-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



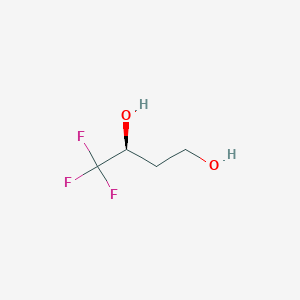
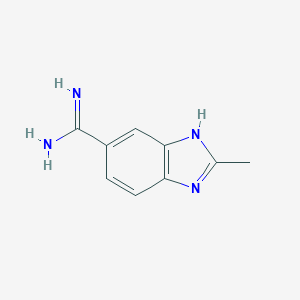
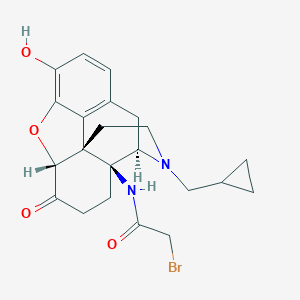
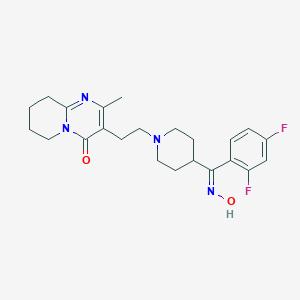
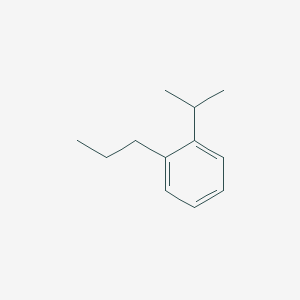
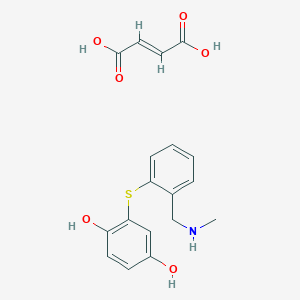
![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)
